molecular formula C8H5BrF2O B7965476 3'-Bromo-2',5'-difluoroacetophenone

3'-Bromo-2',5'-difluoroacetophenone

Cat. No.: B7965476
M. Wt: 235.02 g/mol
InChI Key: KPIVJNJZGIPENQ-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoroacetophenone is an organic compound with the chemical formula C8H5BrF2O. It is a derivative of acetophenone, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluoroacetophenone typically involves the bromination of 2,5-difluoroacetophenone. The process can be carried out using bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is conducted under controlled conditions to ensure the selective bromination at the desired position .

    Bromination Reaction:

Industrial Production Methods

Industrial production of 3-Bromo-2,5-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluoroacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetophenones.

    Reduction: Formation of 3-bromo-2,5-difluorophenylethanol.

    Oxidation: Formation of 3-bromo-2,5-difluorobenzoic acid.

Scientific Research Applications

3-Bromo-2,5-difluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. The carbonyl group also plays a crucial role in its interactions, forming hydrogen bonds or covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoroacetophenone: Similar structure but with only one fluorine atom.

    3-Bromo-4-fluoroacetophenone: Similar structure but with the fluorine atom at the 4th position.

    2-Bromo-3,5-difluoroacetophenone: Similar structure but with the bromine atom at the 2nd position.

Uniqueness

3-Bromo-2,5-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms at specific positions on the benzene ring. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-(3-bromo-2,5-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIVJNJZGIPENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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